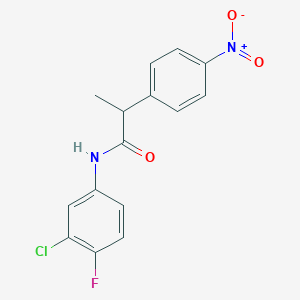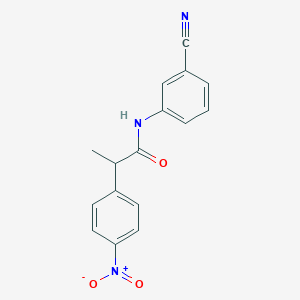![molecular formula C18H23NO6 B4077716 N-[4-(4-methoxyphenoxy)-2-butyn-1-yl]cyclopentanamine oxalate](/img/structure/B4077716.png)
N-[4-(4-methoxyphenoxy)-2-butyn-1-yl]cyclopentanamine oxalate
Overview
Description
N-[4-(4-methoxyphenoxy)-2-butyn-1-yl]cyclopentanamine oxalate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MPX or MPBX and is a potent inhibitor of the dopamine transporter.
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenoxy)-2-butyn-1-yl]cyclopentanamine oxalate involves the selective inhibition of the dopamine transporter. The dopamine transporter is a protein that is responsible for the reuptake of dopamine from the synapse back into the presynaptic neuron. MPX binds to the dopamine transporter and prevents dopamine from being transported back into the neuron, leading to an increase in extracellular dopamine levels. This effect has been shown to have a significant impact on dopamine signaling in the brain, leading to changes in behavior and neurological function.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[4-(4-methoxyphenoxy)-2-butyn-1-yl]cyclopentanamine oxalate are primarily related to its effects on dopamine signaling in the brain. MPX has been shown to increase extracellular dopamine levels in various regions of the brain, leading to changes in behavior and neurological function. These effects have been studied in various animal models and have shown promise for the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[4-(4-methoxyphenoxy)-2-butyn-1-yl]cyclopentanamine oxalate is its selectivity for the dopamine transporter. This selectivity allows for the specific targeting of dopamine signaling in the brain, leading to more precise and accurate results in scientific research. However, one of the main limitations of MPX is its potential for off-target effects. While MPX is selective for the dopamine transporter, it may also have effects on other neurotransmitter systems, leading to potential confounding factors in scientific research.
Future Directions
There are many potential future directions for the study of N-[4-(4-methoxyphenoxy)-2-butyn-1-yl]cyclopentanamine oxalate. One area of interest is in the development of new treatments for neurological disorders such as Parkinson's disease, schizophrenia, and addiction. MPX has shown promise in preclinical studies for the treatment of these disorders, and further research is needed to determine its potential clinical applications. Additionally, there is potential for the development of new compounds based on the structure of MPX, which may have improved selectivity and efficacy for the treatment of neurological disorders. Finally, further research is needed to better understand the biochemical and physiological effects of MPX on dopamine signaling in the brain, which may lead to new insights into the role of dopamine in neurological function and dysfunction.
Conclusion
N-[4-(4-methoxyphenoxy)-2-butyn-1-yl]cyclopentanamine oxalate is a potent inhibitor of the dopamine transporter that has been extensively studied for its potential applications in scientific research. This compound has shown promise for the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and addiction, and further research is needed to determine its potential clinical applications. The selective targeting of dopamine signaling in the brain makes MPX a valuable tool for the study of neurological function and dysfunction, and there is potential for the development of new compounds based on its structure.
Scientific Research Applications
N-[4-(4-methoxyphenoxy)-2-butyn-1-yl]cyclopentanamine oxalate has been extensively studied for its potential applications in scientific research. One of the main areas of interest is in the field of neuroscience, where MPX is used as a tool to study the role of the dopamine transporter in the brain. MPX has been shown to selectively inhibit the dopamine transporter, leading to an increase in extracellular dopamine levels and a decrease in dopamine reuptake. This effect has been used to study the role of dopamine in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
properties
IUPAC Name |
N-[4-(4-methoxyphenoxy)but-2-ynyl]cyclopentanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2.C2H2O4/c1-18-15-8-10-16(11-9-15)19-13-5-4-12-17-14-6-2-3-7-14;3-1(4)2(5)6/h8-11,14,17H,2-3,6-7,12-13H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIQMZMOPRJQEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC#CCNC2CCCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-fluorobenzyl)-3-hydroxy-3-({[(3-methyl-2-pyridinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B4077637.png)
![ethyl 4-({2-[(4-morpholinylacetyl)amino]-5-nitrobenzoyl}amino)benzoate](/img/structure/B4077640.png)
![N-allyl-N-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077644.png)
![2-(1-{1-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B4077649.png)
![N-[4-(acetylamino)phenyl]-2-{[5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4077650.png)
![ethyl 4-{[5-nitro-2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)benzoyl]amino}benzoate](/img/structure/B4077658.png)
![1-{2-[(1-bromo-2-naphthyl)oxy]ethyl}piperazine oxalate](/img/structure/B4077662.png)
![N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenyl)propanamide](/img/structure/B4077673.png)

![ethyl 1-{2-[(2-{[(2-fluorophenyl)amino]carbonyl}-4-nitrophenyl)amino]-2-oxoethyl}-3-piperidinecarboxylate](/img/structure/B4077684.png)
![7-bromo-3-hydroxy-5-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4077685.png)
![2-(1,3-benzodioxol-5-yloxy)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B4077688.png)

![1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]piperazine oxalate](/img/structure/B4077728.png)